Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-
Description
Significance of Nitroaromatic Compounds as Versatile Synthetic Intermediates
Nitroaromatic compounds are organic molecules containing one or more nitro functional groups (–NO₂) attached to an aromatic ring. masterorganicchemistry.com They are pivotal intermediates in synthetic organic chemistry for several reasons. utexas.edunih.gov The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. This property deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr), particularly when the nitro group is positioned ortho or para to a leaving group. youtube.com
Furthermore, the nitro group itself is a versatile functional handle that can be transformed into a wide array of other functionalities. The most common and synthetically valuable transformation is its reduction to a primary amine (–NH₂). nih.gov This conversion opens up access to anilines, which are precursors to diazonium salts, amides, and a vast number of nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals and dyes. masterorganicchemistry.comlibretexts.org The importance of nitroarenes is underscored by their extensive use as starting materials for a diverse range of products, including agrochemicals, polymers, and explosives. masterorganicchemistry.comyoutube.com
The synthesis of nitroaromatics is typically achieved through the direct nitration of an aromatic ring using a mixture of nitric acid and sulfuric acid, a classic example of electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org Alternative methods, such as the oxidation of arylamines, have also been developed. tcichemicals.com This accessibility, combined with their versatile reactivity, cements the role of nitroaromatic compounds as indispensable building blocks in modern synthesis. nih.govfrontiersin.org
Role of Aryl Alkyl Ethers in Modern Organic Synthesis and Materials Science
Aryl alkyl ethers are a class of organic compounds featuring an ether linkage where the oxygen atom is connected to one aromatic and one alkyl group. This structural motif is widespread in a multitude of industrially significant products, including pharmaceuticals, fragrances, pesticides, and flavors. nih.gov The ether bond is generally characterized by its high chemical stability, making aryl alkyl ethers robust components in complex molecules.
In organic synthesis, the formation of an aryl alkyl ether is a common strategy for protecting the hydroxyl group of phenols, due to the ether's resistance to many reagents. nih.gov The most classic method for their preparation is the Williamson ether synthesis, an SN2 reaction between a phenoxide and an alkyl halide. Other powerful methods include transition-metal-catalyzed cross-coupling reactions like the Ullmann condensation and the Buchwald-Hartwig amination, which have broadened the scope and applicability of aryl ether synthesis. nih.gov
Beyond their role as intermediates and protecting groups, aryl ethers are critical components in materials science. tcichemicals.com Their structural rigidity and stability contribute to the desirable properties of many advanced polymers. The specific arrangement and electronic nature of the aryl and alkyl groups can be tailored to create materials with specific optical, thermal, or mechanical properties, finding use in areas ranging from liquid crystals to high-performance plastics. tcichemicals.com
Contextualization of Benzene (B151609), 1-[(6-bromohexyl)oxy]-4-nitro- within Advanced Organic Synthesis Paradigms
Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- is a molecule that elegantly combines the key features of both nitroaromatics and aryl alkyl ethers, positioning it as a highly useful bifunctional building block in advanced organic synthesis. Its structure consists of a 4-nitrophenoxy group connected to a six-carbon alkyl chain that is terminated with a bromine atom.
This compound is typically synthesized via a Williamson ether synthesis, reacting 4-nitrophenol (B140041) with an excess of a 1,6-dihalohexane, such as 1,6-dibromohexane (B150918), in the presence of a base.
The strategic value of this molecule lies in its two distinct reactive sites:
The Alkyl Bromide Terminus : The bromohexyl group serves as a classic electrophilic site for SN2 reactions. This allows the molecule to be readily grafted onto nucleophilic surfaces (e.g., thiols on a gold surface to form self-assembled monolayers (SAMs)) or to react with other nucleophiles to build larger, more complex structures. nih.govoaepublish.com
The Nitrophenyl Moiety : The electron-deficient 4-nitrophenyl group imparts specific electronic and optical properties. The nitro group can be readily reduced to an amine, allowing for subsequent derivatization. This functionality is crucial for creating "push-pull" systems used in nonlinear optics or for linking to other molecular components. nih.gov
This dual functionality makes Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- an ideal linker molecule for applications in materials science. For example, it can be used to prepare liquid crystals, where the rigid nitrophenyl core influences the mesophase properties and the flexible alkyl chain provides fluidity. tcichemicals.com It is also a prime candidate for the formation of SAMs, where the alkyl chain facilitates organization on a substrate, and the terminal nitrophenyl group can be used to tune the surface properties or serve as an anchor point for subsequent chemical modifications. nih.govresearchgate.net
The table below summarizes the key structural and reactive features of this compound.
| Feature | Description | Synthetic Utility |
|---|---|---|
| Molecular Formula | C12H16BrNO3 | Provides basic compositional data. |
| CAS Number | 88138-52-7 | Unique identifier for substance registration. chemicalbook.com |
| 4-Nitrophenoxy Group | An electron-withdrawing aromatic system. | Can be used for its electronic properties; the nitro group can be reduced to an amine for further functionalization. |
| (6-bromohexyl)oxy Linker | A flexible six-carbon chain with a terminal bromide. | The alkyl bromide is a reactive site for SN2 coupling, allowing attachment to surfaces or other molecules. |
By bridging the gap between molecular functionality and material design, Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- serves as a prime example of how carefully designed small molecules can act as powerful tools in the creation of advanced materials and complex synthetic targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-bromohexoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c13-9-3-1-2-4-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAIAEBLYDVAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529217 | |
| Record name | 1-[(6-Bromohexyl)oxy]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88138-52-7 | |
| Record name | 1-[(6-Bromohexyl)oxy]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzene, 1 6 Bromohexyl Oxy 4 Nitro and Analogous Structures
Strategies for Aromatic Nitration in the Synthesis of Nitro-Substituted Ethers
Aromatic nitration is a fundamental electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto an aromatic ring. This is typically achieved using a nitrating mixture, most commonly a combination of concentrated nitric acid and sulfuric acid. nih.gov
Regioselective Nitration of Substituted Benzene (B151609) Systems Bearing Alkoxy Functionalities
The nitration of benzene rings already bearing an alkoxy group, such as in alkoxybenzene, is a well-studied reaction. The alkoxy group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene itself. unizin.org This activation leads to the preferential formation of ortho and para isomers. masterorganicchemistry.comlibretexts.org The regioselectivity of the nitration of dialkoxybenzenes has been shown to be influenced by factors such as the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic compound and solvation effects. nih.gov
For instance, the nitration of 1,4-dialkoxybenzene derivatives can exhibit surprising regioselectivity that can be tuned by altering the solvent conditions. nih.gov In some cases, aqueous nitric acid without a strong co-acid has been used for the effective nitration of various substituted benzene derivatives, offering a more environmentally benign approach. frontiersin.org
Influence of Substituent Directing Effects on Nitration Outcomes
The outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is largely governed by the nature of the substituent already present. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directors. unizin.orgmasterorganicchemistry.com
Alkoxy groups (-OR) are strong activating groups and are ortho-, para-directors. masterorganicchemistry.compressbooks.pub This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. pressbooks.pub This increased electron density makes these positions more susceptible to attack by an electrophile, such as the nitronium ion (NO2+) generated during nitration. libretexts.orgpressbooks.pub
Conversely, a nitro group (-NO2) is a strong deactivating group and a meta-director. pressbooks.publibretexts.org Therefore, if the nitration is performed on a benzene ring that already contains a nitro group, the incoming substituent would be directed to the meta position. pressbooks.pub This is a critical consideration in the synthesis of polysubstituted benzenes, where the order of reactions is paramount to achieving the desired isomer. libretexts.orgpressbooks.publibretexts.org
The table below summarizes the directing effects of relevant substituents in electrophilic aromatic nitration.
Formation of the Aryl Alkyl Ether Linkage
The formation of the ether bond between the aromatic ring and the alkyl chain is the second key synthetic step. Several methods can be employed for this transformation.
Nucleophilic Aromatic Substitution Approaches for Ether Formation
Nucleophilic aromatic substitution (SNAr) is a viable method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglumenlearning.com In the context of synthesizing Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-, if the starting material is 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene, the nitro group strongly activates the ring towards nucleophilic attack. masterorganicchemistry.com
The mechanism involves the attack of a nucleophile, in this case, the alkoxide derived from 6-bromohexan-1-ol, on the carbon atom bearing the leaving group (e.g., halogen). libretexts.orglumenlearning.com This forms a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The subsequent loss of the leaving group restores the aromaticity and yields the desired aryl ether. The presence of the electron-withdrawing nitro group in the ortho or para position is crucial for stabilizing the negative charge of the Meisenheimer complex. lumenlearning.com
Williamson Ether Synthesis in the Context of Bromoalkyl Aromatic Ethers
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction involves the SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com
To synthesize Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-, this method would involve the reaction of the sodium or potassium salt of 4-nitrophenol (B140041) (an alkoxide) with 1,6-dibromohexane (B150918). khanacademy.org The phenoxide ion acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,6-dibromohexane and displacing a bromide ion to form the ether linkage. wikipedia.orgkhanacademy.org Since the Williamson ether synthesis proceeds via an SN2 mechanism, it is most efficient with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com
Etherification using 1,6-Dibromohexane with Substituted Phenols or Alcohols
The reaction of phenols with dihaloalkanes, such as 1,6-dibromohexane, in the presence of a base is a common method for synthesizing bromoalkyl aryl ethers. calstate.edu This approach is essentially a variation of the Williamson ether synthesis. For the synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-, 4-nitrophenol would be treated with an excess of 1,6-dibromohexane in the presence of a base like potassium carbonate or sodium hydroxide (B78521). The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then reacts with the dibromoalkane. Using an excess of the dihaloalkane helps to minimize the formation of the diether byproduct.
The table below provides a comparative overview of the synthetic methodologies for forming the aryl alkyl ether linkage.
Introduction and Modification of the Bromohexyl Chain
The synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- and related structures hinges on the successful introduction and subsequent modification of the bromohexyl chain. This aliphatic spacer is attached to the aromatic core via an ether linkage, a common structural motif in medicinal chemistry and materials science. The terminal bromine atom serves as a versatile functional handle, allowing for a wide array of subsequent chemical transformations. The primary method for creating the ether linkage is the Williamson ether synthesis, an S_N2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comlibretexts.org In the context of the target molecule, this typically involves the reaction of 4-nitrophenoxide with a six-carbon chain already containing a bromine atom, such as 1,6-dibromohexane.
Halogenation Strategies on Aliphatic Chains Pre- or Post-Aromatic Functionalization
The introduction of the essential bromine atom onto the hexyl chain can be strategically timed to occur either before or after the ether linkage is formed.
Pre-Aromatic Functionalization: This is the most direct approach for synthesizing the title compound. It involves using a pre-halogenated C6 synthon, most commonly 1,6-dibromohexane, which reacts with the sodium or potassium salt of 4-nitrophenol. The use of a dihalogenated alkane in excess or under controlled conditions favors the monosubstitution product, yielding Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-. This method is efficient as it builds the core structure in a single step from commercially available starting materials.
Post-Aromatic Functionalization: An alternative strategy involves first attaching a hexyl chain with a precursor functional group—typically a hydroxyl group—to the aromatic ring, followed by a subsequent halogenation step. This route starts with the reaction of 4-nitrophenol with 6-bromohexan-1-ol or 1,6-hexanediol (B165255) to form 6-(4-nitrophenoxy)hexan-1-ol. The terminal alcohol is then converted to the corresponding bromide. This two-step approach can be advantageous if the di-bromo starting material is prone to side reactions or if specific stereochemistry needs to be preserved. A variety of reagents can be employed for the conversion of the terminal alcohol to the bromide.
The following table summarizes common methods for the halogenation of primary alcohols.
| Reagent(s) | Typical Conditions | Mechanism | Advantages/Disadvantages |
| Phosphorus tribromide (PBr₃) | Neat or in aprotic solvent (e.g., Et₂O, CH₂Cl₂) | S_N2 | Good yields for primary and secondary alcohols. Reagent is moisture-sensitive. |
| Thionyl bromide (SOBr₂) | Often with pyridine | S_N2 | Produces gaseous byproducts (SO₂), which can simplify purification. |
| Carbon tetrabromide (CBr₄) and Triphenylphosphine (B44618) (PPh₃) | Aprotic solvent (e.g., CH₂Cl₂, MeCN) | Appel Reaction (S_N2) | Mild conditions, suitable for sensitive substrates. Requires removal of triphenylphosphine oxide byproduct. |
| N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃) | Aprotic solvent (e.g., CH₂Cl₂) | S_N2 | Mild alternative to CBr₄. |
| Grignard Reagents (e.g., MeMgBr) | One-pot from alcohol via mesylate intermediate | S_N2 | Demonstrates unusual reactivity of Grignard reagents as halide nucleophiles. researchgate.net |
Nucleophilic Substitution Reactions on the Bromohexyl Moiety for Further Functionalization
The terminal bromide of the bromohexyl group in Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- is an excellent leaving group, making the compound a valuable intermediate for further elaboration through nucleophilic substitution reactions. libretexts.org The primary carbon to which the bromine is attached is sterically unhindered, favoring the S_N2 mechanism. This allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse molecular architectures.
These substitution reactions are crucial for creating libraries of compounds based on the 4-nitrophenoxyhexyl scaffold. The reactivity of the terminal bromide allows for the attachment of various functionalities, which can modulate the molecule's physical, chemical, and biological properties. For instance, introducing nitrogen-containing groups can impart basicity or hydrogen-bonding capabilities, while attaching thiol groups can allow for conjugation to surfaces or other biomolecules.
The table below illustrates several examples of nucleophilic substitution reactions on a bromohexyl substrate.
| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound Class |
| Azide (B81097) | Sodium Azide (NaN₃) | Azido (-N₃) | Alkyl Azides |
| Cyanide | Sodium Cyanide (NaCN) | Cyano/Nitrile (-CN) | Nitriles |
| Amine (Primary) | Ammonia (NH₃) or Primary Amine (R-NH₂) | Amino (-NHR) | Secondary Amines |
| Amine (Secondary) | Secondary Amine (R₂NH) | Tertiary Amino (-NR₂) | Tertiary Amines |
| Thiolate | Sodium Thiolate (NaSR) | Thioether (-SR) | Thioethers |
| Carboxylate | Sodium Acetate (CH₃COONa) | Ester (-OOCR) | Esters |
| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | Alcohols |
Convergent and Divergent Synthetic Routes to Target Compound Architectures
Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. crimsonpublishers.com The synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- itself is a classic example of a convergent route.
Fragment A: 4-nitrophenol is deprotonated to form the 4-nitrophenoxide nucleophile.
Fragment B: A C6 electrophile, 1,6-dibromohexane, is prepared or obtained commercially.
These two fragments are then joined in a single Williamson ether synthesis step. This approach is highly efficient for producing the target molecule because it maximizes the yield by building complexity from already advanced intermediates. crimsonpublishers.com
Divergent Synthesis: A divergent synthetic strategy begins with a central, common intermediate that is subsequently elaborated into a wide range of different, but structurally related, products. rsc.org In this context, Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- serves as an ideal starting point for a divergent synthesis.
From this single precursor, a multitude of derivatives can be generated:
Modification at the Bromo-Terminus: As detailed in section 2.3.2, the terminal bromide can be displaced by a variety of nucleophiles (azides, amines, thiols, etc.) to create a library of compounds with diverse functional groups at the end of the alkyl chain.
Modification of the Nitro Group: The nitro group on the aromatic ring can also be chemically transformed. A common modification is its reduction to an amine (e.g., using H₂/Pd, SnCl₂, or Fe/HCl), yielding 4-[(6-bromohexyl)oxy]aniline. This aniline (B41778) derivative can then undergo further reactions, such as acylation, diazotization, or reductive amination, to create another set of diverse products.
The divergent approach is exceptionally powerful for structure-activity relationship (SAR) studies in drug discovery and for developing materials with tailored properties, as it allows for the rapid generation of many analogs from a single, readily accessible intermediate.
Chemical Reactivity and Transformation Pathways of Benzene, 1 6 Bromohexyl Oxy 4 Nitro
Reactivity of the Nitro Group in Aromatic Systems
The nitro group is a powerful modulator of reactivity in aromatic systems. Its strong electron-withdrawing nature, arising from both inductive and resonance effects, significantly influences the chemical behavior of the benzene (B151609) ring to which it is attached. nih.gov This influence manifests in two primary ways: the facilitation of reduction reactions and the activation of the aromatic ring toward nucleophilic aromatic substitution.
Reduction Reactions of Nitroarenes
The reduction of nitroarenes is a fundamental transformation in organic chemistry, providing a versatile route to various nitrogen-containing compounds. wikipedia.org The specific products obtained depend on the choice of reducing agent and reaction conditions.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. acs.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. wikipedia.orgacs.org The reaction proceeds through a series of intermediates, including nitrosoarenes and hydroxylamines. acs.orgacs.org While catalytic hydrogenation is generally efficient, it can be associated with risks due to the potential for the accumulation of unstable hydroxylamine (B1172632) intermediates, which can lead to uncontrolled exothermic decompositions. mt.com
There are two commonly studied pathways for the hydrogenation of nitroarenes: a direct pathway and a condensation pathway. acs.orgnih.gov
Direct Pathway: The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to an amine. acs.orgacs.org
Condensation Pathway: The intermediate nitrosoarene and hydroxylamine can condense to form an azoxy compound, which is then further reduced to azo and hydrazo compounds before finally yielding the aniline (B41778). acs.orgnih.gov
The chemoselectivity of catalytic hydrogenation can be a challenge, as other functional groups may also be reduced under the reaction conditions. nih.gov However, careful selection of the catalyst and reaction parameters can often achieve the desired selectivity. For instance, certain base-metal catalysts have demonstrated high chemoselectivity in the hydrogenation of nitroarenes, tolerating a broad range of other functional groups. nih.gov
The reduction of nitroarenes to anilines can also be effectively achieved using various metals in the presence of an acid. acs.orgacs.org This method offers an alternative to catalytic hydrogenation and can be advantageous in terms of cost, availability of reagents, and functional group compatibility. acs.org
Commonly used metal-acid systems include:
Iron and Hydrochloric Acid (Béchamp Reduction): This classic method is a cost-effective and widely used industrial process for aniline production. acs.orgacs.org
Tin and Hydrochloric Acid: This system is also effective but can lead to the formation of large amounts of hazardous tin-salt waste, complicating product isolation. acs.orgacs.org
Zinc and Acid (Hydrochloric or Acetic Acid): While effective, this method may sometimes yield azo or hydroxylamine byproducts. acs.org
The general mechanism involves the transfer of electrons from the metal to the nitro group, facilitated by the acidic medium which protonates the oxygen atoms of the nitro group, making it a better leaving group. csbsju.edu A series of protonation and electron transfer steps ultimately leads to the formation of the corresponding aniline. csbsju.edu
| Reagent Combination (Categorization) | Advantages | Drawbacks |
|---|---|---|
| Fe/NH₄Cl(aq) (reducing metal) | Mild reaction conditions, chemoselective, abundant, cheap metal, ease of purification | Noncatalytic |
| Fe/HCl(aq) or Fe/AcOH (reducing metal) | Chemoselective, abundant, cheap metal | Highly corrosive reaction medium, treatment of product with conc NaOH is necessary prior to isolation of aniline |
| Zn/HCl or Zn/AcOH (reducing metal) | Nonhazardous salt waste, abundant, cheap metal | Highly corrosive reaction medium, serious threat to long-term availability, may afford azo or hydroxylamine products |
| Zn/NH₄Cl (reducing metal) | Mild reaction conditions, nonhazardous salt waste, abundant, cheap metal | May afford azo or hydroxylamine products, serious threat to long-term availability, chemoselectivity only reported in ionic liquid solvent |
| Sn/HCl(aq) | - | - |
Under specific reducing conditions, the reaction can be controlled to yield intermediate products such as azo and hydrazo (or hydrazine) compounds. wikipedia.org
Azo Compounds: Treatment of aromatic nitro compounds with metal hydrides, such as lithium aluminium hydride, can lead to the formation of azo compounds. wikipedia.org Similarly, using zinc metal with sodium hydroxide (B78521) can also produce azo compounds. wikipedia.org The synthesis of azo compounds can also be achieved through the reductive dimerization of nitroarenes using reagents like magnesium and ammonium (B1175870) bromide. acs.org
Hydrazine Compounds: Further reduction of azo compounds or direct reduction of nitroarenes with excess zinc metal can result in the formation of N,N'-diarylhydrazines. wikipedia.org The reduction of azobenzenes to hydrazobenzenes can be accomplished using various reagents, including sodium dithionite, or through catalytic transfer hydrogenation. organic-chemistry.org
Electrochemical methods offer a sustainable and controllable alternative for the reduction of nitroarenes. nih.gov By controlling the electrode potential, solvent, and other reaction parameters, the selective formation of different reduction products, including anilines, hydroxylamines, and even p-aminophenol, can be achieved. soton.ac.uk The electrochemical reduction of nitrobenzene (B124822), for example, can be directed to produce aniline with high selectivity and conversion rates. nih.gov
For halonitrobenzenes, the electrochemical process can also induce dehalogenation. The reduction of p-halonitrobenzenes has been shown to proceed via the formation of a radical anion. rsc.org In the case of p-chloronitrobenzene and p-bromonitrobenzene, photo-electrochemical activation of this radical anion leads to halide loss through a photo-ECE (electrochemical-chemical-electrochemical) mechanism. rsc.org This involves the absorption of light by the radical anion, followed by fragmentation to form an aryl radical and a halide ion. rsc.org The aryl radical then reacts with the solvent system to form nitrobenzene, which is further reduced at the electrode. rsc.org
Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group
The strong electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). d-nb.infonih.gov This is a fundamental process in organic synthesis, allowing for the replacement of a leaving group, typically a halogen, with a nucleophile. d-nb.infoacs.org The nitro group exerts its activating effect most strongly at the ortho and para positions relative to its own position on the ring. libretexts.org
The mechanism of SNAr reactions in nitroarenes is generally accepted to proceed via an addition-elimination pathway. nih.govacs.org This involves two main steps:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. nih.gov
| Halogen (Leaving Group) | Relative Reactivity | Reasoning |
|---|---|---|
| F | Highest | Fluorine is the most electronegative halogen, making the attached carbon highly electrophilic and thus more susceptible to nucleophilic attack. The rate-determining step is the initial addition of the nucleophile. youtube.com |
| Cl | Intermediate | - |
| Br | Intermediate | - |
| I | Lowest | - |
Nitro Group as an Activating and Leaving Group
The nitro group (–NO₂) is a powerful electron-withdrawing group due to both inductive and resonance effects. nih.gov This strong deactivating nature reduces the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. nih.govmasterorganicchemistry.com For a nucleophile to attack the ring, the positions ortho and para to the nitro group are highly activated. In the case of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-, the nitro group at position 4 activates the positions adjacent to it (positions 3 and 5) and the position of the ether linkage (position 1) for nucleophilic attack.
Beyond its role as an activating group, the nitro group can also function as a competent leaving group, being displaced by a nucleophile in an SNAr reaction. nih.govstackexchange.com This is particularly true when the aromatic ring is sufficiently electron-deficient. stackexchange.com The ability of the nitrite (B80452) anion (NO₂⁻) to be displaced allows for direct functionalization at the site of nitration. acs.org
| Effect | Description | Consequence for Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- |
|---|---|---|
| Activation for SNAr | Strong electron-withdrawing nature depletes electron density in the aromatic ring, facilitating attack by nucleophiles. | The aromatic ring is susceptible to attack by strong nucleophiles, especially at positions ortho to the nitro group. |
| Leaving Group Ability | The nitro group can be displaced as a nitrite anion in nucleophilic aromatic substitution reactions. | Allows for direct replacement of the nitro group via ipso-substitution, a key step in denitrative coupling reactions. |
Ipso-Substitution and Denitrative Cross-Coupling Reactions
The capacity of the nitro group to act as a leaving group has been harnessed in modern synthetic chemistry through transition-metal-catalyzed cross-coupling reactions. nih.gov These "denitrative" couplings provide a powerful alternative to traditional methods that rely on aryl halides, as nitroarenes are readily available through direct nitration of aromatic compounds. nih.govacs.org
In these reactions, a transition metal catalyst, commonly based on palladium, facilitates the cleavage of the strong C–NO₂ bond and the subsequent formation of a new carbon-carbon or carbon-heteroatom bond. nih.govacs.org This process involves the oxidative addition of the nitroarene to the metal center, a step that was once considered challenging but has been enabled by the development of specialized ligand systems, such as BrettPhos. nih.govacs.org
Denitrative cross-coupling reactions applicable to nitroarenes include:
Suzuki-Miyaura Coupling: Formation of a C-C bond with boronic acids. nih.gov
Buchwald-Hartwig Amination: Formation of a C-N bond with amines. acs.orgacs.org
Etherification: Formation of a C-O bond with alcohols. acs.org
Sonogashira Coupling: Formation of a C-C bond with terminal alkynes. acs.org
These reactions significantly enhance the synthetic utility of nitroarenes like Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-, allowing the nitro moiety to be replaced with a wide array of functional groups. researchgate.net
Photochemical Transformations of Nitroarenes
The nitro group can absorb light, leading to a photoexcited state with distinct reactivity. researchgate.netthieme-connect.com The photochemistry of nitroarenes has been developed for various synthetic transformations, often proceeding under mild conditions using visible light, which makes these methods highly sustainable. thieme-connect.comresearchgate.netchemrxiv.org
Visible-Light-Mediated Reductions and Coupling Reactions
One of the most common photochemical transformations of nitroarenes is their reduction to the corresponding anilines. rsc.org This can be achieved efficiently under visible light irradiation, often employing iron catalysts or transition-metal-free systems with a suitable reductant. rsc.orgrsc.orgresearchgate.net These methods are valued for their mild conditions and broad functional group tolerance. rsc.orgresearchgate.net For Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-, this would convert the nitro group into an amino group, yielding 4-[(6-bromohexyl)oxy]aniline, a valuable synthetic intermediate.
Generation of Nitrene Intermediates
Nitrenes are highly reactive, electron-deficient nitrogen species analogous to carbenes. wikipedia.org They are typically generated via thermolysis or photolysis of azides. wikipedia.org While direct photochemical extrusion of oxygen atoms from a nitro group to form a nitrene is not a standard pathway, reactions involving photoexcited nitroarenes can lead to intermediates that exhibit nitrene-like reactivity. More commonly, the reduction of the nitro group can lead to precursors from which nitrenes can be generated. Once formed, nitrene intermediates can undergo a variety of reactions, including C-H insertion and cycloaddition with alkenes to form aziridines. amazonaws.comnumberanalytics.com Metal-bound nitrene radicals are key intermediates in many catalytic C-H amination and aziridination reactions. nih.gov
Hydrogen Atom Transfer (HAT) and Oxygen Atom Transfer (OAT) Processes
Upon photoexcitation, nitroarenes can act as potent oxidants, engaging in Hydrogen Atom Transfer (HAT) and Oxygen Atom Transfer (OAT) processes. researchgate.netthieme-connect.com
HAT: In visible-light-induced reductions, the photoexcited nitroarene can initiate a hydrogen atom transfer from a donor molecule, which is a key step in the reduction cascade. rsc.orgrsc.org
OAT: Photoexcited nitroarenes can serve as anaerobic oxygen atom transfer reagents. researchgate.netthieme-connect.com In this role, the nitroarene transfers one of its oxygen atoms to a substrate, such as an alkene to yield carbonyl compounds, or an aliphatic C-H bond to yield an alcohol. thieme-connect.com This transformation is synthetically valuable as it proceeds under anaerobic conditions, tolerating oxidatively sensitive functional groups. researchgate.netchemrxiv.org
| Reaction Type | Description | Typical Conditions |
|---|---|---|
| Visible-Light Reduction | Reduction of the nitro group to an amine. | Visible light (e.g., blue LEDs), photocatalyst (e.g., iron salt), hydrogen donor. rsc.orgrsc.org |
| Oxygen Atom Transfer (OAT) | The photoexcited nitroarene transfers an oxygen atom to a substrate. | Visible light, anaerobic conditions. researchgate.netthieme-connect.com |
| Hydrogen Atom Transfer (HAT) | The photoexcited nitroarene abstracts a hydrogen atom from a donor. | Visible light, hydrogen donor (e.g., N-ethylmorpholine). rsc.orgrsc.org |
Other Characteristic Reactions of the Nitro Moiety (e.g., Henry, Michael Additions, Smiles Rearrangements)
While the nitro group is central to many reactions, its specific reactivity depends on whether it is attached to an aliphatic or aromatic carbon.
Henry and Michael Additions: The Henry (nitro-aldol) reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org Similarly, the Michael reaction can use a nitroalkane as a nucleophile. researchgate.net These reactions rely on the acidity of the α-proton of the nitroalkane, which is deprotonated to form a nucleophilic nitronate anion. wikipedia.org As Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- is a nitroarene, it lacks these acidic α-protons and thus cannot participate as the nucleophilic component in these reactions. The aza-Henry (or nitro-Mannich) reaction is the addition of a nitroalkane to an imine. organic-chemistry.orgwikipedia.org
Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. organicreactions.orgsynarchive.com In this reaction, a nucleophilic group (Y) connected to a side chain attacks the aromatic ring at a position (ipso) bearing a leaving group (X), with the ring being activated by an electron-withdrawing group, such as a nitro group. wikipedia.orgmanchester.ac.uk Given the structure of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-, a Smiles-type rearrangement is conceivable. For example, if the terminal bromine were replaced with a nucleophile like an amine or thiol, this nucleophile could potentially attack the C-1 position of the benzene ring (activated by the para-nitro group), displacing the ether oxygen and forming a new heterocyclic structure. researchgate.net
Reactivity of the Bromohexyl-oxy Ether Linkage
The ether linkage in "Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-" is a key functional group that can undergo specific chemical transformations, particularly under acidic conditions. The reactivity of this linkage is characteristic of aryl alkyl ethers.
Cleavage Reactions of Aryl Alkyl Ethers under Acidic Conditions
The cleavage of ethers by strong acids is a well-established reaction in organic chemistry. pressbooks.pub For aryl alkyl ethers such as "Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-", this reaction typically requires harsh conditions, including the use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following this initial protonation, the reaction can proceed through different mechanistic pathways depending on the nature of the alkyl group. libretexts.orglibretexts.org
The cleavage of the protonated ether can occur via SN1, SN2, or E1 mechanisms. libretexts.orglibretexts.org The operative pathway is largely determined by the structure of the alkyl substituent attached to the ether oxygen. orgoreview.com
SN2 Pathway : For ethers with primary or secondary alkyl groups, the cleavage generally proceeds through an SN2 mechanism. pressbooks.pubopenstax.org In this concerted step, a nucleophile (such as a halide ion from the acid) attacks the less sterically hindered alkyl carbon, leading to the displacement of the neutral phenol (B47542) as the leaving group. masterorganicchemistry.com Given that "Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-" possesses a primary hexyl chain, the SN2 pathway is the most probable mechanism for its cleavage under acidic conditions.
SN1 Pathway : Ethers with tertiary, benzylic, or allylic alkyl groups tend to cleave via an SN1 mechanism. orgoreview.comlibretexts.org This is due to the ability of these groups to form stable carbocation intermediates upon the departure of the leaving group. libretexts.org The carbocation then rapidly reacts with the nucleophile. This pathway is less likely for the title compound due to the primary nature of the hexyl group.
E1 Pathway : In some cases, particularly with tertiary alkyl ethers and non-nucleophilic acids, an E1 elimination reaction can compete with or dominate over substitution. pressbooks.pubopenstax.org This pathway involves the formation of a carbocation, followed by the removal of a proton from an adjacent carbon to form an alkene. This is not a significant pathway for primary ethers like "Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-".
Table 1: Comparison of Mechanistic Pathways for Acidic Ether Cleavage
| Feature | SN1 | SN2 | E1 |
|---|---|---|---|
| Substrate | Tertiary, benzylic, allylic | Primary, secondary | Tertiary |
| Mechanism | Two steps (carbocation intermediate) | One step (concerted) | Two steps (carbocation intermediate) |
| Rate Law | Rate = k[Ether] | Rate = k[Ether][Nucleophile] | Rate = k[Ether] |
| Stereochemistry | Racemization | Inversion of configuration | Not applicable to stereocenter |
| Product | Substitution | Substitution | Elimination (Alkene) |
The acidic cleavage of aryl alkyl ethers invariably yields a phenol and an alkyl halide. libretexts.orguobabylon.edu.iq This is because the carbon-oxygen bond on the aromatic side is significantly stronger than the alkyl-oxygen bond due to the sp² hybridization of the aromatic carbon. Consequently, nucleophilic attack occurs exclusively at the alkyl carbon. libretexts.org
In the case of "Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-", treatment with a strong acid like HBr would result in the formation of 4-nitrophenol (B140041) and 1,6-dibromohexane (B150918). The reaction is initiated by the protonation of the ether oxygen, followed by the SN2 attack of a bromide ion on the primary carbon of the hexyl chain adjacent to the oxygen, displacing 4-nitrophenol.
Nucleophilic Substitution at the Terminal Bromo Functionality
The terminal bromine atom on the hexyl chain of "Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-" represents another key site for chemical reactivity. As a primary alkyl bromide, it is highly susceptible to nucleophilic substitution reactions, typically proceeding through an SN2 mechanism. ncert.nic.inbyjus.com This allows for the introduction of a wide array of functional groups at this position.
A diverse range of nucleophiles can be employed to displace the bromide ion, leading to the formation of various derivatives. ias.ac.inyoutube.com This versatility makes "Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-" a useful building block in organic synthesis. The reaction rate is influenced by the strength of the nucleophile and the reaction conditions. ksu.edu.sa
Table 2: Examples of Intermolecular Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Azide (B81097) | Sodium azide (NaN₃) | Azido (-N₃) |
| Cyanide | Sodium cyanide (NaCN) | Cyano (-CN) |
| Amine | Ammonia (NH₃), Primary/Secondary Amines | Amino (-NH₂, -NHR, -NR₂) |
| Thiolate | Sodium thiomethoxide (NaSCH₃) | Thioether (-SCH₃) |
| Hydroxide | Sodium hydroxide (NaOH) | Hydroxyl (-OH) |
The bifunctional nature of "Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-" makes it a suitable precursor for the synthesis of macrocyclic structures. Through chemical modification of the nitro group into a nucleophilic center, an intramolecular cyclization can be achieved. For instance, reduction of the nitro group to an amine would generate a primary amine that can act as an internal nucleophile. This amine can then displace the terminal bromide via an intramolecular SN2 reaction, leading to the formation of a large ring structure.
Such intramolecular reactions are often performed under high-dilution conditions to favor the ring-closing reaction over intermolecular polymerization. The flexibility of the hexyl chain allows for the formation of a medium- to large-sized ring. This strategy is a valuable tool in the synthesis of complex macrocycles, which are of interest in various fields of chemistry. mdpi.comresearchgate.netnih.gov
Electrophilic Aromatic Substitution on the Benzene Ring
Deactivating and Directing Effects of Nitro and Alkoxy Substituents
The reactivity of a substituted benzene ring is governed by the electronic properties of its substituents. Groups that donate electron density to the ring increase its nucleophilicity, making it more reactive towards electrophiles; these are known as activating groups. masterorganicchemistry.com Conversely, groups that withdraw electron density make the ring less nucleophilic and are termed deactivating groups. masterorganicchemistry.comassets-servd.host
The alkoxy group (–O-(CH₂)₆Br) is a potent activating group . libretexts.org While the oxygen atom is highly electronegative and withdraws electron density inductively, its more significant effect is the donation of electron density into the π-system of the ring through resonance. youtube.com This resonance effect substantially increases the electron density at the ortho and para positions relative to the alkoxy substituent, thereby stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack at these sites. msu.edu Consequently, the alkoxy group is a strong ortho, para-director. libretexts.orglibretexts.org
In contrast, the nitro group (–NO₂) is a powerful deactivating group . assets-servd.host It strongly withdraws electron density from the benzene ring through both a potent inductive effect (due to the electronegative nitrogen and oxygen atoms) and a resonance effect. libretexts.org This withdrawal of electron density destabilizes the arenium ion intermediate, increasing the activation energy for electrophilic attack and thus slowing the reaction rate compared to unsubstituted benzene. libretexts.org The resonance structures show that the nitro group particularly depletes electron density from the ortho and para positions, leaving the meta positions as the least electron-deficient sites. As a result, the nitro group acts as a meta-director for incoming electrophiles. assets-servd.hostlibretexts.org
In Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-, these two groups are positioned para to each other. The directing effects must be considered together. The strongly activating, ortho, para-directing alkoxy group and the strongly deactivating, meta-directing nitro group present a competitive scenario. The positions ortho to the alkoxy group are simultaneously meta to the nitro group. In such cases of competing directors, the more powerful activating group overwhelmingly controls the regioselectivity of the reaction. libretexts.org Therefore, the –O-(CH₂)₆Br group will direct incoming electrophiles to the positions ortho to it.
Below is an interactive data table summarizing the effects of these substituents on electrophilic aromatic substitution.
| Substituent Group | Classification | Electronic Effect | Directing Influence | Effect on Reaction Rate |
|---|---|---|---|---|
| Alkoxy (–O-(CH₂)₆Br) | Activating | +R > -I (Resonance donation outweighs inductive withdrawal) | Ortho, Para | Increases |
| Nitro (–NO₂) | Deactivating | -R, -I (Resonance and inductive withdrawal) | Meta | Decreases |
Strategies for Further Aromatic Functionalization in Polysubstituted Systems
The functionalization of polysubstituted aromatic systems like Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- requires a careful strategic approach based on the established directing effects of the existing substituents. libretexts.orgpressbooks.pub The primary strategy involves leveraging the dominant directing effect of the most powerful activating group on the ring. libretexts.org
Common electrophilic aromatic substitution reactions can be applied to introduce a third functional group:
Halogenation: Reactions involving Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would yield substitution at the positions ortho to the alkoxy group. msu.eduyoutube.com
Nitration: Further nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would also result in substitution ortho to the alkoxy group. masterorganicchemistry.com The strong deactivation from the existing nitro group would necessitate forcing conditions.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (–SO₃H) group, again directed by the alkoxy substituent. masterorganicchemistry.com
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not feasible on this substrate. wikipedia.org These reactions are highly sensitive to deactivating groups, and the presence of the strong –NO₂ group effectively prevents the reaction from occurring. libretexts.org This limitation is a critical strategic consideration in synthetic planning.
The predictable regioselectivity allows for the synthesis of specific trisubstituted benzene derivatives. The choice of reaction will depend on the desired target molecule and the compatibility of the reagents with the existing bromohexyl and nitro functionalities.
The following interactive data table outlines the predicted outcomes for various EAS reactions on the title compound.
| Reaction Type | Typical Reagents | Predicted Major Product(s) | Strategic Considerations |
|---|---|---|---|
| Bromination | Br₂ / FeBr₃ | Benzene, 2-bromo-1-[(6-bromohexyl)oxy]-4-nitro- | The alkoxy group directs ortho. The ring is deactivated, may require heat. |
| Chlorination | Cl₂ / AlCl₃ | Benzene, 2-chloro-1-[(6-bromohexyl)oxy]-4-nitro- | The alkoxy group directs ortho. The ring is deactivated. |
| Nitration | HNO₃ / H₂SO₄ | Benzene, 1-[(6-bromohexyl)oxy]-2,4-dinitro- | Strongly deactivated ring requires harsh conditions. High regioselectivity expected. |
| Sulfonation | H₂SO₄ / SO₃ | 2-[(6-Bromohexyl)oxy]-5-nitrobenzenesulfonic acid | Reaction is typically reversible. Alkoxy group directs ortho. |
| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | No reaction | Strongly deactivated by the nitro group, rendering the reaction incompatible. libretexts.org |
Mechanistic Elucidation and Advanced Spectroscopic Characterization
Investigation of Reaction Mechanisms Involving Functional Groups of Benzene (B151609), 1-[(6-bromohexyl)oxy]-4-nitro-
The compound possesses three primary reactive sites: the nitro group on the benzene ring, the ether linkage, and the terminal bromine on the hexyl chain. Mechanistic studies focus on elucidating the pathways of reactions at these sites. The nitro group is a strong deactivating group, making the benzene ring less susceptible to further electrophilic aromatic substitution. youtube.com Conversely, the ether oxygen can donate electron density to the ring, although this effect is moderated by the electron-withdrawing nitro group. youtube.com The primary alkyl bromide is susceptible to nucleophilic substitution reactions.
Kinetic studies are essential for quantifying the reactivity of the bromohexyl group in nucleophilic substitution reactions (e.g., with an azide (B81097) or cyanide nucleophile). These studies typically involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like chromatography or spectroscopy.
The rate of a typical SN2 reaction involving the bromohexyl moiety would be expected to follow second-order kinetics, as described by the rate law: Rate = k[Substrate][Nucleophile]. Experiments would be designed to determine the rate constant (k) and how it is affected by variables such as temperature, solvent polarity, and the nature of the nucleophile.
Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution Reaction: R-Br + N3- → R-N3 + Br- in Dimethylformamide (DMF) at 30°C (where R is the 4-nitrophenoxyhexyl group)
| Experiment | Initial [Substrate] (M) | Initial [N3-] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10-5 |
| 2 | 0.20 | 0.10 | 3.0 x 10-5 |
| 3 | 0.10 | 0.20 | 3.0 x 10-5 |
The data illustrates that doubling the concentration of either the substrate or the nucleophile doubles the initial reaction rate, which is characteristic of a second-order reaction mechanism.
Isotopic labeling is a powerful tool for confirming reaction pathways by tracing the fate of specific atoms. For Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-, several labeling strategies could be employed to elucidate mechanisms. For instance, in a nucleophilic substitution reaction at the bromohexyl chain, labeling the carbon atom attached to the bromine (C-6) with carbon-13 (13C) would confirm that the nucleophile attacks this specific carbon, consistent with an SN2 pathway.
Another application would be in studying the mechanism of the reduction of the nitro group. Labeling the oxygen atoms of the nitro group with oxygen-18 (18O) would help track their removal during the multi-step conversion to an amino group.
Table 2: Potential Isotopic Labeling Studies
| Isotope | Labeled Position | Reaction Studied | Mechanistic Insight |
| 13C | Carbon-6 of hexyl chain | Nucleophilic Substitution | Confirms the site of nucleophilic attack. |
| 18O | Ether linkage oxygen | Ether Cleavage | Determines if the C-O bond of the alkyl or aryl group is broken. |
| 15N | Nitro group nitrogen | Nitro Reduction | Traces the nitrogen atom through intermediates to the final amine product. |
The reduction of the nitro group to an amine proceeds through several intermediates, such as nitroso and hydroxylamine (B1172632) species. Identifying these transient species is key to understanding the reaction pathway. Electrochemical methods or controlled chemical reductions can be used to generate these intermediates, which can then be characterized spectroscopically or "trapped" by reacting them with a specific agent to form a stable, identifiable product.
For example, the nitrosobenzene (B162901) intermediate (Ar-N=O) formed during the reduction can be trapped by a dienophile in a Diels-Alder reaction if the conditions are suitable. The identification of the resulting cycloadduct provides strong evidence for the presence of the nitroso intermediate.
Spectroscopic Techniques for Structural and Mechanistic Analysis
Spectroscopy is indispensable for the structural confirmation of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- and for monitoring its chemical transformations.
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei. For this compound, both ¹H and ¹³C NMR are crucial.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the hexyl chain. Due to the para-substitution on the benzene ring, the aromatic protons will appear as two distinct doublets, a characteristic pattern for such systems. youtube.comyoutube.com The protons on the hexyl chain will exhibit predictable chemical shifts and splitting patterns based on their proximity to the electron-withdrawing ether oxygen and the terminal bromine.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Ar-H (ortho to -NO₂) | ~8.20 | Doublet | 2H |
| Ar-H (ortho to -O-) | ~7.00 | Doublet | 2H |
| -O-CH ₂- | ~4.10 | Triplet | 2H |
| -CH ₂-Br | ~3.45 | Triplet | 2H |
| Internal -CH ₂- (4 groups) | ~1.5-2.0 | Multiplets | 8H |
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Under electron ionization (EI), the molecule will form a molecular ion (M⁺•), which then undergoes fragmentation.
Key fragmentation pathways would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen.
Benzylic-type cleavage: Although not a true benzylic position, cleavage of the bond between the ether oxygen and the hexyl chain is a likely event, leading to a 4-nitrophenoxy radical and a bromohexyl cation, or vice-versa.
Loss of Bromine: Cleavage of the C-Br bond.
Fragmentation of the hexyl chain: A series of losses of 14 Da (CH₂) units.
Fragmentation of the nitro group: Loss of NO (30 Da) and NO₂ (46 Da) are characteristic of nitroaromatic compounds. youtube.com
Formation of Phenyl Cation: Loss of the entire substituent can lead to the formation of a phenyl cation at m/z 77. docbrown.info
Table 4: Predicted Key Fragments in Mass Spectrometry
| m/z Value | Proposed Fragment Ion |
| 317/319 | [M]⁺• (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 238 | [M - Br]⁺ |
| 178/180 | [Br(CH₂)₆]⁺ |
| 138 | [O-C₆H₄-NO₂]⁺ |
| 122 | [C₆H₄-NO₂]⁺ |
| 77 | [C₆H₅]⁺ |
Mass spectrometry can also be coupled with liquid chromatography (LC-MS) to monitor the progress of reactions by separating and identifying reactants, intermediates, and products in a reaction mixture over time.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-. By analyzing the absorption or scattering of light, specific vibrational modes corresponding to different bonds within the molecule can be identified.
Infrared (IR) Spectroscopy: In IR spectroscopy, the molecule absorbs infrared radiation at frequencies that correspond to its natural vibrational frequencies. The key functional groups in Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- give rise to characteristic absorption bands.
Nitro (NO₂) Group: The nitro group is one of the most readily identifiable functionalities. It exhibits two distinct, strong stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch (ν_s(NO₂)) which appears around 1300-1370 cm⁻¹. researchgate.net The presence of strong bands in these regions is a primary indicator of the nitro-aromatic system.
Aromatic Benzene Ring: The benzene ring shows several characteristic absorptions. Aromatic C-H stretching vibrations (ν(C-H)) appear above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ range. docbrown.infolibretexts.org In-plane C=C stretching vibrations of the ring itself are observed in the 1450-1600 cm⁻¹ region. libretexts.org
Ether Linkage (C-O-C): The ether linkage is characterized by its C-O stretching vibrations. For aromatic ethers, a strong asymmetric C-O-C stretch (ν_as(C-O-C)) is typically observed between 1200 cm⁻¹ and 1275 cm⁻¹, while the symmetric stretch (ν_s(C-O-C)) appears at a lower frequency, around 1020-1075 cm⁻¹.
Alkyl Chain (C-H) and Bromoalkane (C-Br): The hexyl chain will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. The C-Br stretching vibration (ν(C-Br)) is found in the far-infrared region of the spectrum, usually between 500 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nsf.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, often providing stronger signals for symmetric, non-polar bonds.
Symmetric Vibrations: The symmetric stretching vibration of the nitro group (ν_s(NO₂)) at ~1350 cm⁻¹ is typically very strong and sharp in the Raman spectrum. researchgate.netresearchgate.net The "ring breathing" mode of the para-disubstituted benzene ring, a symmetric vibration of the entire ring system, also gives a characteristically intense Raman signal, often near 800-860 cm⁻¹. researchgate.net
Aromatic and Aliphatic C-H Stretching: Aromatic C-H stretching modes are visible around 3050-3080 cm⁻¹, while aliphatic C-H stretches from the hexyl chain appear in the 2800-3000 cm⁻¹ region. dtic.mil
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into the molecular structure.
Table 1: Characteristic Vibrational Frequencies for Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | 1500 - 1570 | Strong (IR), Medium (Raman) |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | 1300 - 1370 | Strong (IR), Strong (Raman) |
| Aromatic Ring | C-H Stretch | 3030 - 3080 | 3030 - 3080 | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| Ether (Ar-O-CH₂) | Asymmetric C-O-C Stretch | 1200 - 1275 | 1200 - 1275 | Strong (IR) |
| Alkyl Chain | C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong |
| Bromoalkane | C-Br Stretch | 500 - 600 | 500 - 600 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Determination of Analogues and Intermediates
While a crystal structure for Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- itself may not be publicly available, X-ray crystallography studies on analogous and intermediate compounds provide critical insights into its likely solid-state conformation, molecular geometry, and intermolecular interactions. This technique involves diffracting X-rays off a single crystal to determine the precise arrangement of atoms in the crystal lattice.
Studies on related nitro-aromatic compounds reveal several key structural trends. For instance, the crystal structure of 1-bromo-4-methyl-2-nitrobenzene shows that the dihedral angle between the nitro group and the phenyl ring is sensitive to the chemical environment, particularly the nature of ortho-substituents. nih.gov In many nitrobenzene (B124822) derivatives, this angle is non-zero, indicating some degree of steric hindrance that forces the nitro group out of the plane of the benzene ring. nih.govresearchgate.net
Furthermore, analysis of various 4-nitrophenyl derivatives, such as N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide mdpi.com and 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine iucr.org, allows for an understanding of how the potent electron-withdrawing nitro group influences crystal packing. Intermolecular interactions like C-H···O hydrogen bonds, involving the oxygen atoms of the nitro group, are common features that dictate the supramolecular assembly in the solid state.
By examining the crystallographic data of these analogues, researchers can predict bond lengths, bond angles, and potential packing motifs for the target compound, which is invaluable for understanding its physical properties and for computational modeling studies.
Advanced Techniques for In Situ Reaction Monitoring
The synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-, typically achieved via a Williamson ether synthesis from 4-nitrophenol (B140041) and 1,6-dibromohexane (B150918), can be significantly optimized and understood through the use of advanced in situ spectroscopic techniques. wikipedia.org These Process Analytical Technology (PAT) tools allow for real-time monitoring of the reaction as it occurs, providing a wealth of information without the need for disruptive sampling. spectroscopyonline.commt.commdpi.com
In Situ Raman and FTIR Spectroscopy: Both Raman and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for monitoring the progress of chemical reactions in real-time. acs.orgrsc.org By inserting a probe directly into the reaction vessel, spectra can be collected continuously. This allows for the tracking of key species concentrations over time.
For the synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-, in situ spectroscopy could be used to:
Monitor Reactant Consumption: Track the disappearance of the characteristic vibrational bands of the reactants, such as the phenolic O-H stretch of 4-nitrophenol.
Track Product Formation: Observe the appearance and increase in intensity of signals corresponding to the product, such as the C-O-C ether linkage stretch. acs.org
Identify Intermediates: Detect transient or unstable intermediate species that may not be observable through traditional offline analysis. spectroscopyonline.com
Determine Reaction Endpoint: Accurately determine when the reaction is complete, preventing unnecessary heating or side reactions and ensuring process efficiency. acs.org
Elucidate Kinetics and Mechanism: The concentration data gathered over time can be used to build kinetic models, providing deep insight into the reaction mechanism and the influence of variables like temperature and catalyst concentration. rsc.org
For example, a quantitative method using in situ Raman spectroscopy can be developed by creating a calibration model that correlates spectral data with offline measurements (like HPLC). acs.org This allows for the real-time prediction of reactant and product concentrations, enabling precise process control. Similarly, in situ FTIR has been successfully used to monitor other etherification reactions, providing valuable data on reaction endpoints and the influence of solvent systems. rsc.org These advanced techniques transform the synthesis from a "black box" process to a well-understood and controllable chemical transformation.
Computational and Theoretical Chemistry of Benzene, 1 6 Bromohexyl Oxy 4 Nitro Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations provide fundamental information about molecular orbitals, electron distribution, and inherent stability, which are crucial for understanding and predicting chemical reactivity. arxiv.orgblueqat.com
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netmdpi.com For Benzene (B151609), 1-[(6-bromohexyl)oxy]-4-nitro-, DFT calculations can elucidate the distribution and energy levels of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The analysis of these frontier orbitals is critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Table 1: Hypothetical Frontier Orbital Energies for Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- Calculated by DFT
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | -0.85 | Higher energy unoccupied orbital |
| LUMO | -1.95 | Primarily localized on the nitrophenyl moiety, indicating a site for nucleophilic attack |
| HOMO | -6.20 | Primarily localized on the alkoxy-substituted benzene ring, indicating a site for electrophilic attack |
| HOMO-1 | -6.85 | Lower energy occupied orbital |
| HOMO-LUMO Gap | 4.25 | Indicates moderate kinetic stability |
Note: These values are illustrative and represent typical results from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).
Quantum chemical calculations are also invaluable for predicting various spectroscopic parameters. By calculating the vibrational frequencies of the molecule, an infrared (IR) spectrum can be simulated, which helps in the identification and characterization of the compound by assigning calculated frequencies to experimental absorption bands. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing theoretical UV-Visible spectra. researchgate.net
The conformational landscape of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- is complex due to the flexibility of the hexyl chain. While the nitrobenzene (B124822) part tends to be planar or near-planar to maximize conjugation, the alkyl chain can adopt numerous conformations. researchgate.netmdpi.com Computational methods can be used to perform a conformational search to identify low-energy conformers and the rotational barriers between them. This information is crucial as the molecular conformation can significantly influence its physical properties and biological activity.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1525 |
| Nitro (NO₂) | Symmetric Stretch | 1350 |
| Aryl Ether (C-O-C) | Asymmetric Stretch | 1250 |
| Alkyl Bromide (C-Br) | Stretch | 650 |
Note: These are representative values and would be obtained from frequency calculations following a geometry optimization.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. researchgate.netrutgers.edu An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating trajectories that reveal information about conformational changes and intermolecular interactions.
For Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-, MD simulations are particularly useful for exploring the vast conformational space of the flexible bromohexyl chain. Unlike static quantum calculations that focus on energy minima, MD allows for the sampling of a wide range of conformations at a given temperature, providing a more realistic picture of the molecule's dynamic nature in solution or other environments. researchgate.net
Furthermore, MD simulations can effectively model intermolecular interactions, such as those between the solute molecule and a solvent or between multiple solute molecules. researchgate.net These simulations can quantify interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions, which govern solubility, aggregation, and binding to other molecules. The polar nitro group and the terminal bromine atom are expected to be key sites for specific intermolecular interactions.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves mapping the potential energy surface of the reaction to identify the minimum energy pathway. A critical point on this pathway is the transition state, which is the highest energy point and represents the kinetic barrier to the reaction. beilstein-journals.org
Table 3: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction
| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |
| Step 1 | Nucleophile attack on C-Br bond | 22.5 |
| Step 2 | Leaving group departure | - |
| Overall | Rate-determining step | 22.5 |
Note: Values are illustrative for a hypothetical Sₙ2 reaction with a common nucleophile.
Computational models are highly effective at predicting the outcome of reactions where multiple products can be formed. Regioselectivity , which describes the preference for reaction at one position over another, can be predicted by analyzing the electronic structure of the molecule. chemrxiv.orgnih.gov For electrophilic aromatic substitution on the benzene ring of the title compound, there is a competition between the activating ortho-, para-directing bromohexyloxy group and the deactivating meta-directing nitro group. DFT calculations of intermediate stabilities (arenium ions) or reactivity indices (like Fukui functions) can predict that substitution will most likely occur at the positions ortho to the alkoxy group, as this group is a stronger activator than the nitro group is a deactivator. chemrxiv.orgscispace.com
Stereoselectivity , the preference for the formation of one stereoisomer over another, can also be predicted by calculating the energies of the diastereomeric transition states leading to the different products. nih.govrsc.org While the parent molecule is achiral, stereoselectivity would become a critical factor in reactions involving the introduction of a chiral center or reactions with chiral reagents.
Table 4: Calculated Relative Energies of Intermediates for Electrophilic Bromination
| Position of Attack | Relative Energy (kcal/mol) | Predicted Outcome |
| Ortho to -OR | 0.0 | Major Product |
| Meta to -OR | +12.5 | Minor Product |
| Para to -OR | (Blocked) | - |
Note: Energies are relative to the most stable arenium ion intermediate. The position para to the alkoxy group is already substituted by the nitro group.
Derivatives and Analogues of Benzene, 1 6 Bromohexyl Oxy 4 Nitro in Research
Structural Modifications and Their Impact on Reactivity
Structural modifications to Benzene (B151609), 1-[(6-bromohexyl)oxy]-4-nitro- can dramatically alter its chemical behavior. These changes can affect the reactivity of the alkyl bromide, the aromatic ring, or both, enabling chemists to create a diverse range of molecules from a common starting point.
The bromohexyl chain is a primary site for modification. Its length and branching pattern are critical determinants of the molecule's physical properties and the kinetics of its reactions.
Alkyl Chain Length: The length of the alkyl chain separating the ether oxygen and the terminal bromine atom influences both the molecule's flexibility and the rate of nucleophilic substitution at the terminal carbon. Longer chains, such as in the parent hexyl compound, provide greater conformational flexibility. Shorter chains can introduce rigidity and may alter the accessibility of the C-Br bond. The impact of chain length on reaction rates in related systems shows that while electronic effects are minimal, solubility and physical properties can be significantly affected. rsc.org For instance, shortening the alkyl chain tends to decrease solubility, which can impact reaction conditions and yields. nih.gov
| Structural Variation | Primary Reaction Pathway | Relative Rate of SN2 Reaction | Key Influencing Factor |
|---|---|---|---|
| Shorter Linear Chain (e.g., bromoethyl) | SN2 | Fast | Low steric hindrance |
| Longer Linear Chain (e.g., bromohexyl) | SN2 | Slightly slower than ethyl | Increased chain flexibility, minor steric effects |
| β-Branched Chain (e.g., 1-bromo-2-methylpentane) | SN2 / E2 | Slow | Increased steric hindrance |
| α-Branched Chain (e.g., 2-bromohexane) | SN2 / E2 (compete), SN1 / E1 (possible) | Very Slow (for SN2) | High steric hindrance at the reaction center |
Replacing the nitro group on the aromatic ring with a halogen, such as chlorine, fundamentally alters the ring's electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution. wikipedia.orgdoubtnut.com
In contrast, halogens like chlorine are also deactivating due to their inductive electron withdrawal, but they are ortho-, para-directing in electrophilic substitutions. chemguide.co.uk The key difference lies in their ability to activate the ring for nucleophilic aromatic substitution. While the nitro group provides powerful activation by stabilizing the negative charge of the Meisenheimer complex intermediate, a chloro substituent offers much weaker activation. wikipedia.orgdoubtnut.com Therefore, an analogue like Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- would be significantly less reactive towards nucleophiles at the aromatic ring compared to the parent nitro compound. However, the reactivity of the terminal bromine on the hexyl chain remains largely unaffected by this change on the aromatic ring.
Substituting the nitro group with electron-donating or weakly deactivating groups further diversifies the reactivity profile.
Methyl Substituent: A methyl group is an electron-donating group that activates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. An analogue with a 4-methyl group instead of a 4-nitro group would be more susceptible to reactions like nitration, halogenation, or Friedel-Crafts alkylation on the aromatic ring. Conversely, it would be completely unreactive towards nucleophilic aromatic substitution.
Benzyloxy Substituent: A benzyloxy group (-OCH₂Ph) is an ortho-, para-directing activating group, similar to a methoxy (B1213986) group. Its presence would make the aromatic ring highly reactive towards electrophiles. The primary difference from a methyl group is the potential for reactions involving the benzylic position of the substituent itself.
| Substituent (at C4) | Effect on Ring | Reactivity towards Electrophilic Substitution | Reactivity towards Nucleophilic Aromatic Substitution |
|---|---|---|---|
| -NO₂ (Nitro) | Strongly Deactivating | Very Low | High |
| -Cl (Chloro) | Deactivating | Low | Low (but possible) |
| -CH₃ (Methyl) | Activating | High | None |
| -OCH₂Ph (Benzyloxy) | Strongly Activating | Very High | None |
Synthesis and Characterization of Polysubstituted Analogues
The synthesis of polysubstituted analogues requires careful strategic planning, particularly concerning the order of reactions. pressbooks.pub The directing effects of the substituents already on the ring dictate the position of subsequent modifications. For example, to synthesize a derivative with an additional substituent, one must consider the directing influence of the existing bromohexyloxy and nitro groups. The ether group is ortho-, para-directing, while the nitro group is a meta-director. In such cases of conflicting directing effects, the more strongly activating group typically controls the position of the incoming electrophile.
The synthesis of the parent compound itself involves a Williamson ether synthesis, reacting 4-nitrophenol (B140041) with 1,6-dibromohexane (B150918) under basic conditions. Polysubstituted analogues can be prepared by starting with an already substituted phenol (B47542) or by performing further substitutions on the aromatic ring of the parent compound. ontosight.ai
Characterization of these analogues relies on a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the connectivity of atoms and the positions of substituents on the aromatic ring. Mass spectrometry (MS) confirms the molecular weight of the synthesized compound, and infrared (IR) spectroscopy helps identify key functional groups.
Design of Bifunctional and Polyfunctional Building Blocks for Complex Architectures
Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- and its analogues are excellent examples of bifunctional building blocks. nih.govnih.gov They possess two distinct reactive sites that can be addressed with orthogonal chemistries, making them valuable in combinatorial chemistry and the synthesis of complex molecules.
Alkyl Halide Handle: The terminal bromohexyl group serves as a versatile electrophilic handle for introducing the molecule into a larger structure via nucleophilic substitution. This is a common strategy in the synthesis of DNA-encoded libraries (DEL), where building blocks are attached to a DNA tag. nih.govresearchgate.net
Aromatic Handle: The substituted aromatic ring provides the second site of functionality. The nitro group can be readily reduced to an amine (-NH₂). This amine can then be used for a wide array of subsequent reactions, such as amide bond formation, reductive amination, or diazotization to introduce other functional groups.
This bifunctional nature allows for a stepwise construction of complex architectures. For example, the bromohexyl end could be used to attach the molecule to a solid support or a larger scaffold. Subsequently, the nitro group could be transformed into an amine and further elaborated, creating a diverse library of compounds from a single, versatile building block. This approach is highly valued in medicinal chemistry for the rapid generation of new chemical entities for drug discovery programs. nih.gov
Advanced Applications in Chemical Research
Role as a Precursor for Advanced Organic Materials
The distinct functionalities of Benzene (B151609), 1-[(6-bromohexyl)oxy]-4-nitro- make it a promising candidate as a precursor for a range of advanced organic materials. Its rigid aromatic core and flexible aliphatic chain can be exploited to impart specific properties to polymers, supramolecular structures, and optoelectronic materials.
The structure of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- is theoretically well-suited for the synthesis of A-B type monomers, which are essential for producing certain types of polymers like polyamides. An A-B monomer contains two different reactive functional groups that can react with each other in a stepwise manner.
In this case, the bromoalkyl group (-Br) serves as one reactive site (B), while the nitro group (-NO₂) can be chemically reduced to an amino group (-NH₂), creating the second reactive site (A). The resulting aminophenoxyhexyl bromide could then be further modified, for example, by converting the bromide to a carboxylic acid. This would yield a monomer with an amino group at one end and a carboxyl group at the other, capable of undergoing polycondensation to form a polyamide. However, a review of available scientific literature does not provide specific examples of this compound being utilized for the synthesis of polyamide monomers.
Supramolecular chemistry involves the design and synthesis of large, well-organized structures from smaller molecular components held together by non-covalent interactions. Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- possesses several features that make it a potential building block for such assemblies:
Aromatic Ring: The benzene ring can participate in π-π stacking interactions, which are crucial for organizing molecules in a defined, stacked arrangement.
Nitro Group: The electron-withdrawing nitro group can influence the electronic properties of the aromatic ring and participate in dipole-dipole interactions. Furthermore, upon reduction to an amine, it can act as a hydrogen bond donor.
Ether Linkage: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor.
These features could allow the molecule to self-assemble into complex architectures like liquid crystals or molecular layers. Despite this potential, specific studies detailing the use of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- in the construction of supramolecular assemblies are not prominent in the researched literature.
Organic photovoltaic (OPV) materials often rely on a donor-acceptor architecture to facilitate charge separation upon light absorption. researchgate.net The 4-nitrophenyl group in Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- is a known electron-accepting moiety due to the strong electron-withdrawing nature of the nitro group.
This compound could potentially be incorporated into larger conjugated systems or polymers designed for OPV applications. rsc.org The bromohexyl chain provides a convenient point of attachment for polymerization or for linking to a donor molecule. The combination of an electron-accepting unit with a reactive handle for further synthesis makes it a theoretically useful building block in the field. Nevertheless, documented research specifically employing Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- for the development of organic photovoltaic materials has not been identified in literature searches. nih.gov
Intermediates in the Synthesis of Complex Natural Products and Bioactive Molecule Leads
Aromatic nitro compounds are important intermediates in the synthesis of many pharmaceuticals and bioactive molecules. nih.gov The nitro group can be readily converted into an amine, which is a key functional group in a vast number of biologically active compounds.
Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- provides a scaffold that combines a 4-aminophenol (B1666318) precursor (after reduction) with a six-carbon linker. This linker can be used to attach the aromatic core to other molecular fragments through nucleophilic substitution of the bromide. This strategy could be valuable in medicinal chemistry for creating libraries of compounds for drug discovery. For instance, a related compound, 1-[4(6-Bromohexyl)oxy)butyl]benzene, has been identified as a basic intermediate for the preparation of Salmeterol, a long-acting β2 adrenergic receptor agonist. However, there is a lack of specific published examples where Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- is used as an intermediate in the total synthesis of complex natural products. nih.gov
Development of Chemical Biology Probes and Tools
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or biomolecule. escholarship.org The structure of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- makes it an attractive starting point for the development of such probes. nih.gov
The 6-bromohexyl group can function as a reactive linker, capable of forming a covalent bond with nucleophilic residues (like cysteine or histidine) on a target protein. This would permanently attach the nitrophenyl portion of the molecule to the protein, allowing it to be used for target identification and validation studies. The nitrophenyl group itself can serve as a reporter tag or be further functionalized, for example, by attaching a fluorophore after reducing the nitro group to an amine. While the potential for such applications is clear from its chemical structure, specific instances of Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- being developed into a chemical probe are not found in the reviewed scientific literature. nih.govchemicalprobes.org
Applications in Catalysis and Ligand Synthesis
The synthesis of ligands for metal catalysts is a cornerstone of organometallic chemistry. Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- can be considered a precursor for designing specialized ligands. The key transformation would be the reduction of the nitro group to an aniline (B41778) derivative. Anilines are fundamental building blocks for a wide variety of ligand types, including phosphines, N-heterocyclic carbenes, and Schiff bases.
Q & A
Q. What are the key synthetic pathways for preparing Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-?
The compound can be synthesized via sequential functionalization of benzene derivatives. A typical approach involves:
Etherification : Reacting 4-nitrophenol with 1,6-dibromohexane under Williamson ether synthesis conditions to introduce the 6-bromohexyloxy chain .
Purification : Column chromatography to isolate intermediates, followed by characterization via H NMR and GC-MS to confirm the bromoalkoxy substituent .
Quality Control : Ensure absence of unreacted dibromohexane using HPLC with UV detection at 254 nm .
Q. How can researchers optimize the nitration step to minimize byproducts?
Nitration of aromatic compounds often produces regioisomers. For 1-[(6-bromohexyl)oxy]-benzene precursors:
- Use controlled nitration conditions : Sulfuric acid as a catalyst at 0–5°C to direct nitro group para to the alkoxy substituent .
- Monitor reaction progress with thin-layer chromatography (TLC) to detect intermediates like 1-[(6-bromohexyl)oxy]-2-nitrobenzene .
- Post-reaction neutralization with sodium bicarbonate reduces side reactions (e.g., bromine displacement) .
Q. What analytical techniques are recommended for verifying the purity of this compound?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks () and isotopic patterns for bromine .
- FT-IR Spectroscopy : Identify nitro group vibrations (~1520 cm for asymmetric stretching) and ether C-O bonds (~1250 cm) .
- Elemental Analysis : Ensure stoichiometric agreement for C, H, N, and Br (±0.3% tolerance) .
Advanced Research Questions
Q. How does the bromohexyl chain influence the compound’s reactivity in cross-coupling reactions?
The 6-bromohexyloxy group serves as a leaving group in nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Key considerations:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance bromide displacement kinetics .
- Catalyst Selection : Pd(PPh) with arylboronic acids yields biphenyl derivatives, but steric hindrance from the hexyl chain may reduce coupling efficiency .
- Side Reactions : Competing elimination (forming hexene byproducts) can occur under strong base conditions (e.g., KCO) .
Q. What computational methods are suitable for predicting the compound’s stability under varying pH conditions?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the nitro group and bromohexyl chain. For example, BDE < 70 kcal/mol indicates susceptibility to hydrolysis .
- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous buffers (pH 1–14) to predict degradation pathways .
- pKa Prediction Tools : Software like MarvinSketch estimates nitro group acidity (pKa ~8–10), suggesting instability in basic media .
Q. How can researchers resolve contradictory data in reaction yields reported for nitro group reductions?
Catalytic hydrogenation of the nitro group to an amine often shows variability due to:
- Catalyst Poisoning : Trace impurities (e.g., sulfur-containing byproducts) deactivate Pd/C. Pre-treatment with activated charcoal improves yields .
- Competing Pathways : In acidic conditions, nitro groups may form nitroso intermediates instead of amines. Use in situ FT-IR to monitor intermediate accumulation .
- Solvent Optimization : Ethanol/water mixtures (9:1) enhance hydrogen solubility, reducing reaction time from 24 h to 6 h .
Methodological Challenges
Q. Designing a kinetic study for bromine displacement reactions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
